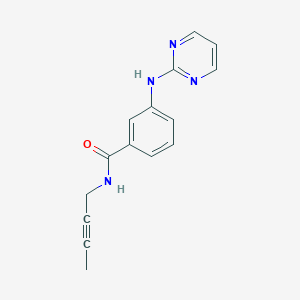
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide, also known as BAY 61-3606, is a selective inhibitor of Syk kinase. Syk kinase is a non-receptor tyrosine kinase that plays a crucial role in the activation of immune cells, such as B cells and mast cells. BAY 61-3606 has been extensively studied for its potential use in the treatment of various diseases, including autoimmune disorders, cancer, and inflammatory diseases.
Mécanisme D'action
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 selectively inhibits the activity of Syk kinase by binding to its ATP-binding site. This prevents the activation of downstream signaling pathways that are involved in immune cell activation and proliferation. By inhibiting Syk kinase, this compound 61-3606 can reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in disease severity.
Biochemical and Physiological Effects:
This compound 61-3606 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound 61-3606 can inhibit the activation of B cells and mast cells, which are involved in the pathogenesis of autoimmune disorders and allergic diseases. Additionally, this compound 61-3606 has been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 in lab experiments is its selectivity for Syk kinase. This allows researchers to specifically target immune cells that are involved in disease pathogenesis, without affecting other cell types. However, one limitation of using this compound 61-3606 is its potential for off-target effects, which can lead to unintended consequences.
Orientations Futures
There are several future directions for the study of N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606. One area of interest is the development of more potent and selective Syk kinase inhibitors, which could lead to improved therapeutic outcomes. Additionally, this compound 61-3606 could be investigated for its potential use in combination with other drugs, such as chemotherapy agents or immune checkpoint inhibitors. Finally, further research is needed to better understand the mechanisms underlying the anti-tumor and anti-inflammatory effects of this compound 61-3606.
Méthodes De Synthèse
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 can be synthesized using a multi-step process that involves the coupling of 2-aminopyrimidine with 4-bromo-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 2-ethynyl-N-methylaniline. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 has been extensively studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. It has also been shown to have anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, and breast cancer. Additionally, this compound 61-3606 has been investigated for its potential use in the treatment of inflammatory diseases, such as asthma and allergic rhinitis.
Propriétés
IUPAC Name |
N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-3-8-16-14(20)12-6-4-7-13(11-12)19-15-17-9-5-10-18-15/h4-7,9-11H,8H2,1H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJZYNDTZQSOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC(=O)C1=CC(=CC=C1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-Ethyl-1,2-oxazol-3-yl)-[9-[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]-3,9-diazabicyclo[4.2.1]nonan-3-yl]methanone](/img/structure/B7450758.png)
![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B7450768.png)
![N,N-dimethyl-2-{[4-phenyl-1-(prop-2-enoyl)piperidin-4-yl]formamido}acetamide](/img/structure/B7450778.png)
![N-ethyl-N-{[(2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B7450798.png)
![1-{4-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl}prop-2-en-1-one](/img/structure/B7450809.png)
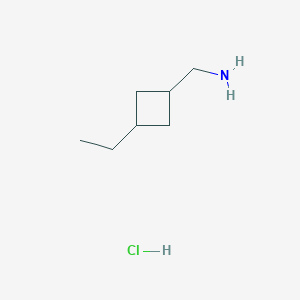
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)
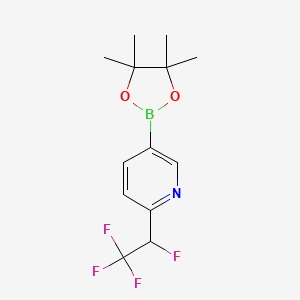
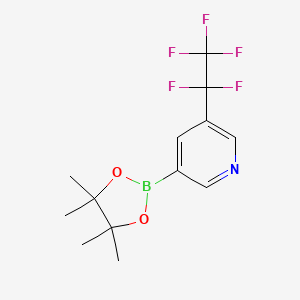
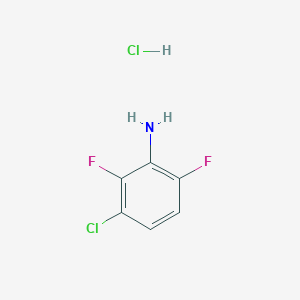
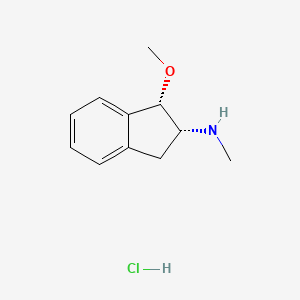
![N-{[(2,3-dihydro-1H-inden-1-yl)(methyl)carbamoyl]methyl}-N-methylprop-2-enamide](/img/structure/B7450853.png)
